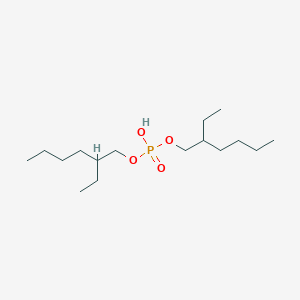![molecular formula C14H11ClO5S B049503 [4-(Chloromethylsulfonyloxy)phenyl] benzoate CAS No. 117224-39-2](/img/structure/B49503.png)
[4-(Chloromethylsulfonyloxy)phenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Chloromethylsulfonyloxy)phenyl] benzoate, also known as CBMSPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoic acid and is synthesized using specific methods, which will be discussed in The aim of this paper is to provide an overview of CBMSPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is not fully understood. However, it is believed that [4-(Chloromethylsulfonyloxy)phenyl] benzoate acts as a hole transport material in OLEDs by facilitating the movement of positively charged particles (holes) through the device. This results in the emission of light from the OLED.
Biochemische Und Physiologische Effekte
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to skin and eyes. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has also been found to be stable under various conditions, making it suitable for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments. It is easy to synthesize and has good purity. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also stable under various conditions, making it suitable for use in various experiments. However, [4-(Chloromethylsulfonyloxy)phenyl] benzoate has some limitations. It is not soluble in water, which limits its use in aqueous experiments. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is also relatively expensive compared to other chemicals, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate. One potential direction is to explore its use in other applications beyond OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in other organic electronic devices, such as organic photovoltaics and organic field-effect transistors. Another potential direction is to explore the use of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in biomedical applications. [4-(Chloromethylsulfonyloxy)phenyl] benzoate may have potential applications in drug delivery systems and tissue engineering. Further research is needed to fully understand the potential applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate in these fields.
Conclusion:
In conclusion, [4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. [4-(Chloromethylsulfonyloxy)phenyl] benzoate is synthesized using specific methods and has been found to be an effective hole transport material in OLEDs. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate, including exploring its use in other applications beyond OLEDs and in biomedical applications.
Synthesemethoden
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves the reaction of 4-hydroxybenzophenone with chloromethyl methyl sulfone in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to produce [4-(Chloromethylsulfonyloxy)phenyl] benzoate. This method has been optimized to produce high yields of [4-(Chloromethylsulfonyloxy)phenyl] benzoate with good purity.
Wissenschaftliche Forschungsanwendungen
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is in the field of organic electronics. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been found to be an effective hole transport material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the next generation of displays and lighting due to their high efficiency and low power consumption.
Eigenschaften
CAS-Nummer |
117224-39-2 |
|---|---|
Produktname |
[4-(Chloromethylsulfonyloxy)phenyl] benzoate |
Molekularformel |
C14H11ClO5S |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Synonyme |
4-(BENZOYLOXY)PHENYL CHLOROMETHANESULFONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
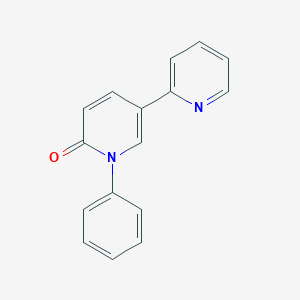


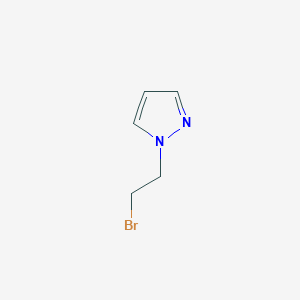

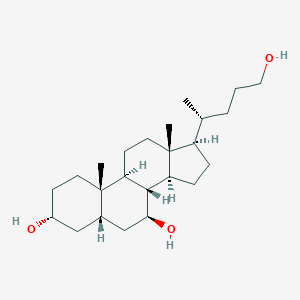
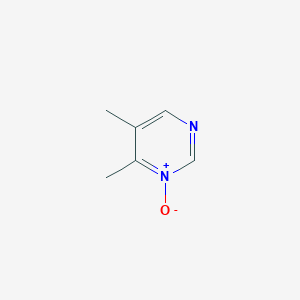
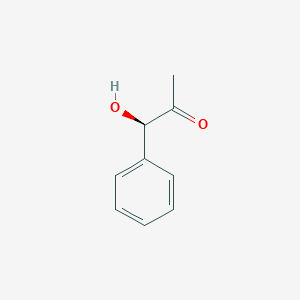


![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
